2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide
Brand Name: Vulcanchem
CAS No.: 1955498-43-7
VCID: VC4802585
InChI: InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br
Molecular Formula: C8H8BrCl2NO
Molecular Weight: 284.96

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide

CAS No.: 1955498-43-7

Cat. No.: VC4802585

Molecular Formula: C8H8BrCl2NO

Molecular Weight: 284.96

* For research use only. Not for human or veterinary use.

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide - 1955498-43-7

Specification

CAS No. 1955498-43-7
Molecular Formula C8H8BrCl2NO
Molecular Weight 284.96
IUPAC Name 2-amino-1-(2,6-dichlorophenyl)ethanone;hydrobromide
Standard InChI InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Standard InChI Key YAFXWBXJWQADOR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via sequential halogenation and salt formation steps:

Table 1: Synthesis Methods for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one Hydrobromide

MethodReagents/ConditionsYieldReference
Nitration-Reduction2,6-Dichlorophenol → Nitration (HNO₃/H₂SO₄) → Reduction (Fe/HCl) → Bromination (HBr)72–85%
α-Bromination2-Amino-1-(2,6-dichlorophenyl)ethan-1-one + N-Bromosuccinimide (NBS) in CH₃CN68%
Direct Salt Formation2-Amino-1-(2,6-dichlorophenyl)ethan-1-one + HBr in EtOH90%

The nitration-reduction approach involves nitrating 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, followed by catalytic hydrogenation to the amine and subsequent hydrobromide salt formation . Alternatively, α-bromination using NBS provides a regioselective pathway .

Industrial-Scale Production

Patent CN112920060A describes a two-stage continuous process:

  • Nitration: 2,6-Dichlorophenol reacts with nitric acid in tetrachloroethylene at 34–36°C .

  • Reduction: The nitro intermediate is reduced with hydrazine hydrate in ethanol at 72–76°C, followed by HBr treatment .
    This method minimizes byproducts (e.g., isomers) and achieves >95% purity .

Physicochemical Properties

Table 2: Key Properties of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one Hydrobromide

PropertyValueReference
Molecular Weight284.96 g/mol
Melting Point210–216°C (decomp.)
SolubilitySlightly soluble in H₂O; soluble in DMSO, EtOH
pKa8.55 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
SMILESC1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br

The compound’s infrared (IR) spectrum shows characteristic peaks at 3,300 cm⁻¹ (N–H stretch) and 1,680 cm⁻¹ (C=O stretch) . Nuclear magnetic resonance (NMR) data include δ 7.35–7.45 ppm (aromatic H) and δ 4.20 ppm (CH₂NH₂) in DMSO-d₆ .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting .

  • Light Sensitivity: Degrades under UV exposure; store in amber glass .

  • Reactivity: The amino group participates in Schiff base formation, while the ketone undergoes nucleophilic additions .

Applications in Pharmaceutical Research

Intermediate for β-Adrenergic Agonists

The compound is a precursor to terbutaline sulfate, a bronchodilator . Reaction with tert-butylbenzylamine yields terbutaline impurities, which are critical for quality control .

Anticancer and Antimicrobial Agents

Derivatives exhibit activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines . Thiazolo[3,2-a]pyrimidine hydrobromides synthesized from this compound show IC₅₀ values of 1.2–3.8 μM .

Materials Science

Used in coordination polymers for gas storage due to its rigid aromatic backbone and hydrogen-bonding capability .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory ToxicityH335Use fume hood

Storage: Keep at 2–8°C in airtight containers under nitrogen .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator